4-Aminofuran-2-Carboxylic Acid
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Overview
Description
4-Aminofuran-2-Carboxylic Acid is a heterocyclic organic compound characterized by a furan ring substituted with an amino group at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminofuran-2-Carboxylic Acid can be achieved through several methods:
From Furan Derivatives: One common approach involves the nitration of furan to form 2-nitrofuran, followed by reduction to 2-aminofuran.
From Carboxylic Acid Derivatives: Another method involves the direct amination of 2-furoic acid using ammonia or amines under high temperature and pressure.
Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of 2-nitrofuran followed by carboxylation. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Aminofuran-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amino group into a more reactive intermediate.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
4-Aminofuran-2-Carboxylic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminofuran-2-Carboxylic Acid involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
Proximicin A, B, and C: These compounds also contain the 4-amino-furan-2-carboxylic acid moiety and exhibit similar biological activities.
Furan Derivatives: Compounds like 2,5-furan-dicarboxylic acid and 2,5-dimethylfuran share structural similarities and are used in various industrial applications.
Uniqueness: 4-Aminofuran-2-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as a pharmacophore in drug design further highlight its uniqueness .
Properties
Molecular Formula |
C5H5NO3 |
---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
4-aminofuran-2-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) |
InChI Key |
JZMYAVSMLZDPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1N)C(=O)O |
Origin of Product |
United States |
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